molecular formula C7H12N4 B13088433 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13088433
M. Wt: 152.20 g/mol
InChI Key: NDRYZTVGWXCAQV-UHFFFAOYSA-N
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Description

8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents and reaction conditions may also be adjusted to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or hydrazines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H12N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10)

InChI Key

NDRYZTVGWXCAQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC(=N2)N

Origin of Product

United States

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